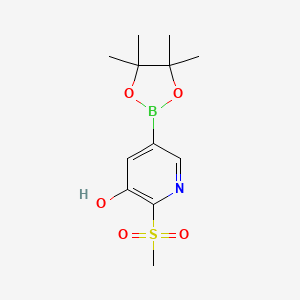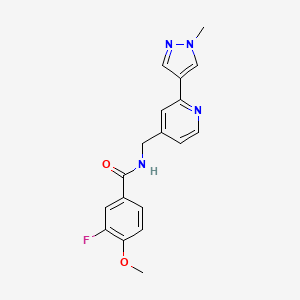
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a specialized organic compound characterized by the presence of a methanesulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a pyridin-3-ol structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyridin-3-ol group to a pyridine-N-oxide.
Reduction: : Reduction of the methanesulfonyl group to a sulfide.
Substitution: : Replacement of the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Sulfide derivatives.
Substitution: : A wide range of functionalized pyridines.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: : Used as an intermediate in organic synthesis, particularly in cross-coupling reactions.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Potential use in drug discovery and development, especially in designing new therapeutic agents.
Industry: : Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, modulating biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Similar Compounds
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
5-Methanesulfonyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is unique due to its pyridin-3-ol structure, which imparts distinct chemical properties compared to its phenol or aniline counterparts
特性
IUPAC Name |
2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-6-9(15)10(14-7-8)20(5,16)17/h6-7,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBCXWYEYHYNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2740064.png)


![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)


![1-allyl-9,9,9a-trimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B2740072.png)

![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B2740076.png)
![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)
![4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2740084.png)


